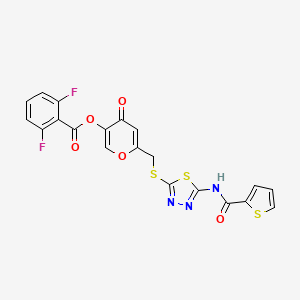

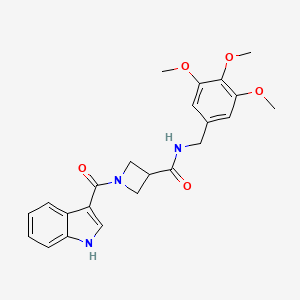

![molecular formula C19H21FN4OS B2591672 1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea CAS No. 1421451-86-6](/img/structure/B2591672.png)

1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have been found to have a broad spectrum of antiproliferative activities . They have been tested for in vitro antitumor effects against a panel of 55 cell lines of nine different cancer types at the NCI .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The target compounds were tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types at the NCI .Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl group, a fluorophenyl group, and an imidazo[2,1-b]thiazol-2-yl group . The thiazole ring is a common pharmacophore due to its various pharmaceutical applications .Scientific Research Applications

Heterocyclic Chemistry and Structural Studies

Research on related urea and thiourea derivatives, such as those involving cyclopentyl and fluorophenyl groups, has contributed significantly to the field of heterocyclic chemistry. Studies have focused on synthesizing various heterocyclic compounds, exploring their stereochemistry, and evaluating their potential applications. For example, stereochemical studies have shown the synthesis of saturated heterocycles from cyclopentanols and cyclohexanols derivatives, highlighting the formation of 1,3-heterocycles with delocalized bond systems, and providing insights into conformational preferences and tautomeric forms in these compounds (Fülöp, Bernáth, & Sohár, 1985).

Antifungal Activities

Urea derivatives have been evaluated for their antifungal properties, with research indicating their potential as fungitoxic agents. A study on 1,3,4-oxadiazolo[3,2-a]-s-triazine-5,7-diones and their thioxo-7-ones derivatives, including those with 4-fluorophenyl urea components, demonstrated fungitoxic action against various fungi, comparing their efficacy with commercial fungicides and correlating antifungal activity with structural features of the compounds (Mishra, Singh, & Wahab, 2000).

Biochemical Applications

The versatility of urea derivatives extends to biochemical applications, including the synthesis of imidazolidine-2,4-diones and dihydroimidazo[1,2-a][1,3,5]triazines. Such compounds have been synthesized through cyclization reactions involving imidazolin-2-yl ureas and thioureas, underscoring the role of these derivatives in developing novel biochemical compounds (Matosiuk, 1997).

Molecular Cyclization and Formation of Macrocyclic Compounds

Research on the formation of oligomeric and macrocyclic ureas showcases the chemical versatility of urea derivatives in synthesizing complex molecular structures. Studies demonstrate the cyclization of urea compounds to form cyclic trimers and tetramers, contributing to the understanding of molecular cyclization processes and the synthesis of new macrocyclic compounds (Gube et al., 2012).

Synthetic Pathways and Catalytic Processes

Explorations into the catalytic synthesis of urea derivatives have led to innovative synthetic pathways, such as the platinum complex-catalyzed synthesis of N,N-diarylureas from nitroarenes and aminoarenes under carbon monoxide. This research provides insights into catalytic processes and the synthesis of urea derivatives, showcasing the potential for developing novel catalytic methods for synthesizing urea-based compounds (Tsuji, Takeuchi, & Watanabe, 1985).

Future Directions

Mechanism of Action

Target of Action

The compound “1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea” contains a thiazole ring, which is a common structural motif in many biologically active compounds

Mode of Action

The mode of action of a compound depends on its structure and the target it interacts with. Thiazole-containing compounds can participate in a variety of reactions due to the presence of sulfur and nitrogen in the ring, which can act as points of reactivity . .

Biochemical Pathways

Thiazole-containing compounds can affect various biochemical pathways depending on their specific targets . Without specific information on the target of this compound, it’s difficult to predict the exact biochemical pathways it might affect.

Result of Action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Some thiazole-containing compounds have shown anti-inflammatory and analgesic activity

Properties

IUPAC Name |

1-cyclopentyl-3-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4OS/c1-12-17(10-21-18(25)22-15-4-2-3-5-15)26-19-23-16(11-24(12)19)13-6-8-14(20)9-7-13/h6-9,11,15H,2-5,10H2,1H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKREQWATWSABE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

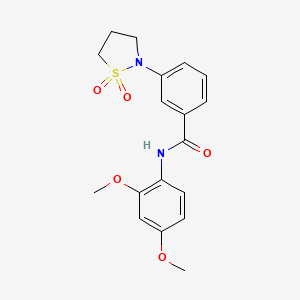

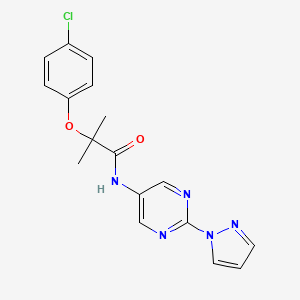

![7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine](/img/structure/B2591590.png)

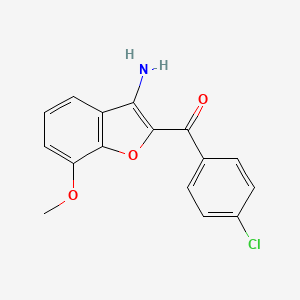

![N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2591592.png)

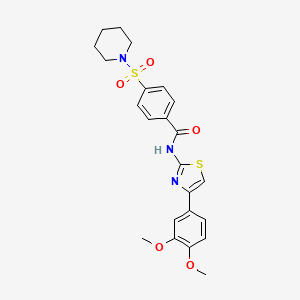

![2-chloro-6-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2591601.png)

![N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2591605.png)

![(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2591606.png)

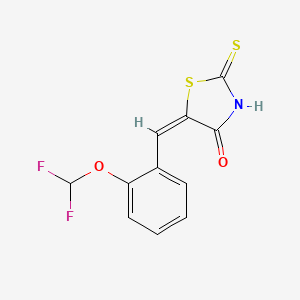

![N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2591607.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2591608.png)